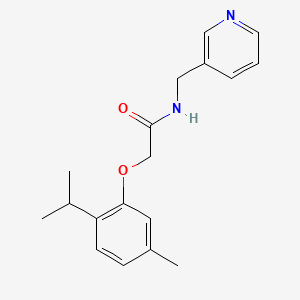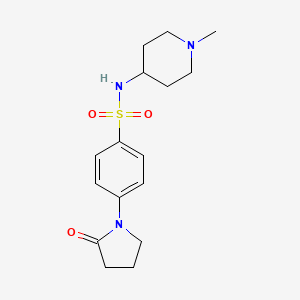
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as JNJ-31020028, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyridinylmethylacetamide derivatives and has shown promising results in preclinical studies.
作用机制
The exact mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood. However, it has been suggested that this compound acts as a selective antagonist of the 5-HT6 receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may modulate the release of certain neurotransmitters, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. For instance, it has been demonstrated to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been shown to reduce the levels of certain inflammatory markers in the brain, suggesting its potential anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is its high selectivity for the 5-HT6 receptor, which may reduce the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
未来方向
Several future directions for the research on 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can be identified. For instance, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Additionally, the development of more potent and selective analogs of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the evaluation of the safety and efficacy of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in clinical trials may pave the way for its potential use in the treatment of various diseases.
合成方法
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide involves several steps, including the reaction of 2-isopropyl-5-methylphenol with chloroacetyl chloride to form 2-(2-isopropyl-5-methylphenoxy)acetamide. This intermediate is then reacted with pyridine-3-carboxaldehyde to obtain the final product, 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide.
科学研究应用
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Several preclinical studies have demonstrated its ability to modulate the activity of certain neurotransmitters, including dopamine, serotonin, and acetylcholine, which are known to play a crucial role in the pathophysiology of these diseases.
属性
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)16-7-6-14(3)9-17(16)22-12-18(21)20-11-15-5-4-8-19-10-15/h4-10,13H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAQPFMSIVLNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)
![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)

![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)
![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)

![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)